2-(7-ethyl-1H-indol-3-yl)acetonitrile
Overview
Description
“2-(7-ethyl-1H-indol-3-yl)acetonitrile” is a compound with the molecular formula C12H12N2. It is a derivative of indole, a versatile and common nitrogen-based heterocyclic scaffold that is frequently used in the synthesis of various organic compounds .
Molecular Structure Analysis
The highest occupied molecular orbitals (HOMOs), lowest unoccupied molecular orbitals (LUMOs), and band gaps of similar compounds have been explored to understand their electronic and optical properties . The HOMO is often localized mainly on the substituted imidazole and phenyl ring, while the LUMO is mainly centered on the phenyl ring and 2-(1H-indol-3-yl)acetonitrile units .Physical And Chemical Properties Analysis
Fluorophores based on 2-(1H-indol-3-yl)acetonitrile exhibit high fluorescence quantum yield and good thermal stability . They are considered excellent candidates for OLED applications .Scientific Research Applications
Synthesis of Functionalized Indolines : A study by Jiang and Yan (2016) describes the synthesis of functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones using a three-component reaction. This process involves tryptamine, dimedone, and 3-phenacylideneoxindoles in acetonitrile, highlighting the compound's utility in organic synthesis (Jiang & Yan, 2016).
Oxidation Studies : Research by Morales-Ríos et al. (1993) investigated the oxidation of 1,3-disubstituted indole derivatives, including those related to 2-(7-ethyl-1H-indol-3-yl)acetonitrile. This study revealed the formation of functionalized 2-hydroxyindolenines, contributing to the understanding of indole chemistry (Morales-Ríos et al., 1993).
Conversion to Acetonitrile Derivatives : Aksenov et al. (2021) focused on converting 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. Their work presented a solution to transform byproduct indoles into target acetonitrile molecules, demonstrating the compound's potential in chemical transformations (Aksenov et al., 2021).
Nucleophilic Additions : Blechert and Wirth (1991) reported on the nucleophilic additions to acceptor-substituted 2-vinylindoles, leading to functionalized 2-substituted indoles. Their study indicates the applicability of this compound in synthesizing heterocycles and alkaloids (Blechert & Wirth, 1991).
Antibacterial and Antifungal Properties : Reddy et al. (2011) synthesized 3-(1-(1H-indol-3-yl)-2-oxo-2-phenylethyl)indolin-2-one derivatives, which exhibited modest antibacterial and antifungal properties. This suggests potential biomedical applications of compounds related to this compound (Reddy et al., 2011).
Biosynthesis of Plant Hormones : Kobayashi et al. (1993) explored the biosynthesis of the plant hormone indole-3-acetic acid from indole-3-acetonitrile, providing insights into the biological significance and potential agricultural applications of indole derivatives (Kobayashi et al., 1993).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar interaction for this compound.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that the properties of indole derivatives can be influenced by the solvent environment . Therefore, it is plausible that environmental factors could similarly influence the action of this compound.
properties
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-9-4-3-5-11-10(6-7-13)8-14-12(9)11/h3-5,8,14H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFLKAMEECHDAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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